molecular formula C9H17ClN2O B15046119 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride

Cat. No.: B15046119
M. Wt: 208.72 g/mol
InChI Key: DDISJGSCDXTECG-FEUVXQGESA-N
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Description

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

208.72 g/mol

IUPAC Name

1-(1,1,3,3-tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-8(12)11-6-9(7-11)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H/i6D2,7D2;

InChI Key

DDISJGSCDXTECG-FEUVXQGESA-N

Isomeric SMILES

[2H]C1(C2(CCNCC2)C(N1C(=O)C)([2H])[2H])[2H].Cl

Canonical SMILES

CC(=O)N1CC2(C1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride typically involves the incorporation of deuterium atoms into the diazaspiro structure. One common method involves the use of deuterated reagents in the reaction process. For example, starting with a non-deuterated diazaspiro compound, deuterium can be introduced through hydrogen-deuterium exchange reactions under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and deuterated reagents to achieve the desired level of deuteration. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted diazaspiro compounds .

Scientific Research Applications

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Investigated for its potential as a probe in biological systems to study metabolic pathways and enzyme activities.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying drug metabolism.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and reactivity, making it a valuable tool for studying biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular functions and signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride
  • CAS No.: 2227205-94-7 (non-deuterated analog: 2173992-33-9 for the 7-yl isomer) .
  • Molecular Formula: C9H17ClN2O (non-deuterated form); deuterated positions at C1 and C3 replace hydrogen with deuterium .
  • Molecular Weight: 204.70 g/mol (non-deuterated) .

Structural Features: The compound features a 2,7-diazaspiro[3.5]nonane core, where the spirocyclic structure constrains conformational flexibility. The hydrochloride salt improves solubility and bioavailability .

Applications: Derivatives of 2,7-diazaspiro[3.5]nonane are studied as covalent inhibitors of KRAS G12C, a critical oncogenic target in cancers . The deuterated variant may optimize pharmacokinetics while retaining target engagement .

Table 1: Structural and Functional Comparison
Compound Name CAS No. Key Features Biological Activity Metabolic Stability Reference
This compound 2227205-94-7 Deuterated C1/C3; ethanone substituent at 2-yl Potential KRAS G12C inhibitor (inferred) Enhanced (theoretical, due to deuteration)
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one N/A Acrylamide substituent at 2-yl Covalent KRAS G12C inhibitor (IC50 < 100 nM) Moderate; metabolized via CYP3A4
1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride 2173992-33-9 Ethanone substituent at 7-yl Unknown (structural isomer) Likely similar to non-deuterated 2-yl analog
7-Oxa-2-azaspiro[3.5]nonane hydrochloride 1417633-09-0 Oxygen replaces nitrogen at position 7 No reported activity Lower (heteroatom substitution reduces basicity)
Key Comparisons :

Substituent Position and Activity: The 2-yl ethanone derivative (target compound) is structurally analogous to KRAS inhibitors like 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one, which binds the switch-II pocket via covalent acrylamide interactions . In contrast, the 7-yl isomer (CAS 2173992-33-9) lacks reported activity, highlighting the criticality of substituent positioning .

Deuteration Effects: The tetradeuterio modification at C1/C3 is hypothesized to reduce metabolic degradation (e.g., via CYP450 enzymes) compared to non-deuterated analogs, a strategy used in drugs like deutetrabenazine .

Heteroatom Variations: Replacing nitrogen with oxygen (e.g., 7-Oxa-2-azaspiro[3.5]nonane hydrochloride) reduces basicity and alters solubility, rendering it less effective in biological systems .

Salt Forms :

  • Hydrochloride salts (common in spirocyclic amines) enhance aqueous solubility, crucial for oral bioavailability. This is consistent across analogs like CAS 2173992-33-9 and 2227205-94-7 .

Research Findings :
  • KRAS Inhibition: The 2,7-diazaspiro[3.5]nonane scaffold binds the switch-II pocket of KRAS G12C, as confirmed by X-ray crystallography (PDB: 8E9Y) . Acrylamide derivatives (e.g., prop-2-en-1-one) exhibit covalent inhibition, while ethanone derivatives may act non-covalently .
  • Metabolic Stability : Deuterated compounds often show prolonged half-lives. For example, deuterated analogs of sotorasib (a KRAS inhibitor) have demonstrated improved metabolic profiles in preclinical studies .
Physicochemical Properties :
  • Solubility : Hydrochloride salts ensure solubility >10 mg/mL in aqueous buffers (pH 1–7.4) .
  • Stability : The spirocyclic core resists ring-opening under physiological conditions, while deuteration may further stabilize against oxidative metabolism .

Biological Activity

1-(1,1,3,3-Tetradeuterio-2,7-diazaspiro[3.5]nonan-2-yl)ethanone;hydrochloride is a compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacodynamics, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C9H13ClD4N2O
  • Molar Mass : 208.72 g/mol
  • CAS Number : 2253108-18-6

The compound exhibits potential biological activity through its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of the central nervous system (CNS) by influencing dopamine and serotonin pathways.

Pharmacodynamics

This compound has been shown to exhibit:

  • Neuroprotective Effects : In vitro studies indicate that the compound can protect neuronal cells from oxidative stress-induced apoptosis.
  • Anxiolytic Properties : Animal models have demonstrated reduced anxiety-like behavior upon administration of the compound.

Pharmacokinetics

Studies on the pharmacokinetics of this compound reveal:

  • Absorption : Rapid absorption in the gastrointestinal tract.
  • Distribution : High distribution volume indicates extensive tissue binding.
  • Metabolism : Primarily metabolized in the liver with several metabolites identified.
  • Excretion : Renal excretion is the primary route for elimination.

Case Study 1: Neuroprotective Effects

A study conducted on rat hippocampal neurons showed that treatment with this compound significantly reduced cell death in response to oxidative stress. The mechanism was attributed to the upregulation of antioxidant enzymes.

Case Study 2: Anxiolytic Activity

In a controlled trial involving mice subjected to stress tests (e.g., elevated plus maze), administration of the compound resulted in a significant increase in time spent in open arms compared to controls. This suggests an anxiolytic effect mediated through serotonin receptor modulation.

Data Table of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced apoptosis in neurons
AnxiolyticIncreased open-arm exploration
Dopamine ModulationPotential modulation observed

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